molecular formula C9H4Cl2O2 B13945079 5-Chloro-1-benzofuran-7-carbonyl chloride CAS No. 99517-27-8

5-Chloro-1-benzofuran-7-carbonyl chloride

Cat. No.: B13945079
CAS No.: 99517-27-8
M. Wt: 215.03 g/mol
InChI Key: JQERKMYWAYVUSU-UHFFFAOYSA-N
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Description

5-Chloro-1-benzofuran-7-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2O2 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-benzofuran-7-carbonyl chloride typically involves the chlorination of 1-benzofuran-7-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-benzofuran-7-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-Chloro-1-benzofuran-7-carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.

    Lithium Aluminum Hydride (LiAlH4): Used for the reduction of acyl chlorides to alcohols.

    Water: Used for hydrolysis reactions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    5-Chloro-1-benzofuran-7-carboxylic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

5-Chloro-1-benzofuran-7-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is used in the development of potential drug candidates due to its reactive acyl chloride group.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzofuran-7-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Benzofuran-5-carbonyl chloride: Similar structure but lacks the chlorine substituent.

    5-Bromo-1-benzofuran-7-carbonyl chloride: Contains a bromine substituent instead of chlorine.

    1-Benzofuran-7-carbonyl chloride: Lacks the halogen substituent.

Uniqueness

5-Chloro-1-benzofuran-7-carbonyl chloride is unique due to the presence of the chlorine substituent, which can influence its reactivity and the types of derivatives formed. This makes it a valuable compound in various synthetic applications.

Properties

CAS No.

99517-27-8

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

5-chloro-1-benzofuran-7-carbonyl chloride

InChI

InChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H

InChI Key

JQERKMYWAYVUSU-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)Cl)C(=O)Cl

Origin of Product

United States

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